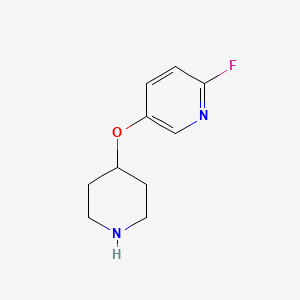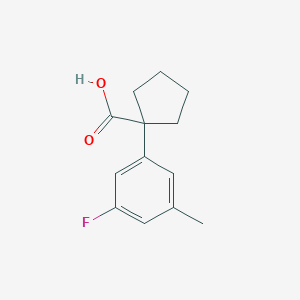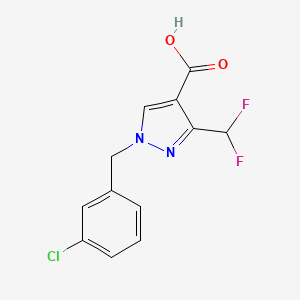
1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound that has garnered attention in various fields of scientific research
Méthodes De Préparation
The synthesis of 1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with a chlorobenzyl halide under basic conditions.
Addition of the difluoromethyl group: This can be accomplished through a difluoromethylation reaction using difluoromethylating agents such as difluoromethyl iodide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Des Réactions Chimiques
1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.
Interaction with receptors: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Generation of reactive species: It can generate reactive oxygen species or other reactive intermediates, leading to oxidative stress and cell damage.
The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(3-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound lacks the difluoromethyl group, which may result in different chemical and biological properties.
1-(3-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: The presence of a trifluoromethyl group instead of a difluoromethyl group may enhance its stability and reactivity.
1-(3-Chlorobenzyl)-3-(fluoromethyl)-1H-pyrazole-4-carboxylic acid: This compound has a fluoromethyl group, which may affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H9ClF2N2O2 |
|---|---|
Poids moléculaire |
286.66 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9ClF2N2O2/c13-8-3-1-2-7(4-8)5-17-6-9(12(18)19)10(16-17)11(14)15/h1-4,6,11H,5H2,(H,18,19) |
Clé InChI |
UFISEIFFGPWEHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CN2C=C(C(=N2)C(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)
![2-(4-chloro-1H-pyrazol-1-yl)-N'-[(E)-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B11714106.png)
![1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714111.png)
![1-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11714114.png)
![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)
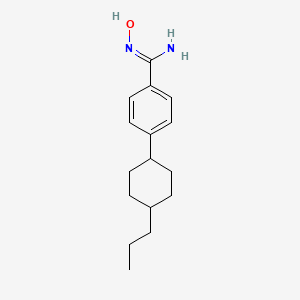
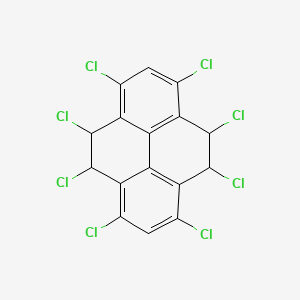
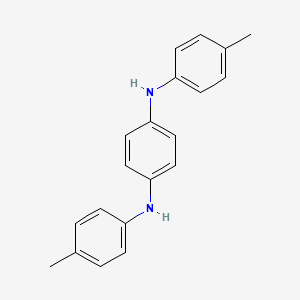


![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)
